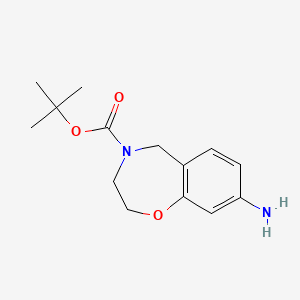

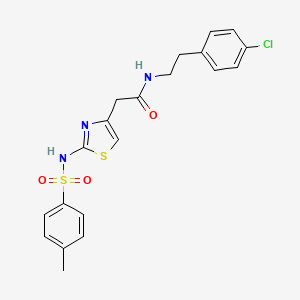

![molecular formula C20H15BrN2O4 B2970785 5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide CAS No. 922135-68-0](/img/structure/B2970785.png)

5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide” is a derivative of dibenzo[b,f][1,4]oxazepin . It is related to a class of compounds that have been studied for their potential use as dopamine D2 receptor antagonists . These compounds are of interest in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Molecular Structure Analysis

The molecular structure of this compound includes a dibenzo[b,f][1,4]oxazepin ring system, which is substituted with a furan-2-carboxamide group at one position and a bromine atom at another. The dibenzo[b,f][1,4]oxazepin ring system itself contains two benzene rings fused to a seven-membered ring containing an oxygen and a nitrogen atom .Scientific Research Applications

Versatile Precursor for Novel Azines and Azolotriazines

Sanad and Mekky (2018) explored the use of 2-Acetyl-5,7-dibromobenzofuran as a precursor for creating novel azines and azolotriazines. This compound's reactivity with dimethylformamide-dimethylacetal and aromatic diazonium chloride led to key intermediates useful in synthesizing new heterocyclic compounds, demonstrating its utility in organic synthesis and drug development (Sanad & Mekky, 2018).

Development of Antiprotozoal Agents

Ismail et al. (2004) synthesized a series of compounds, including one structurally related to the queried chemical, for antiprotozoal activity. These compounds showed significant inhibitory effects against Trypanosoma and Plasmodium falciparum, highlighting their potential in developing new antiprotozoal medications (Ismail et al., 2004).

Novel Antibacterial Agents

Palkar et al. (2017) researched analogs of pyrazole-5-ones derived from 2-aminobenzothiazole, structurally related to the compound . These compounds exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating potential applications in treating bacterial infections (Palkar et al., 2017).

Synthesis of Furan-2,5-dicarboxylic Acid Monoamides

Fischer and Fišerová (2015) investigated the monoamidation of furan-2,5-dicarboxylic acid, a process relevant to the synthesis of compounds like the one . Their work contributes to understanding the chemical pathways and potential applications of furan derivatives in pharmaceutical synthesis (Fischer & Fišerová, 2015).

Poly(Ester Amide)s with 2,5-Furandicarboxamide Moiety

Wilsens et al. (2014) explored the synthesis of novel poly(ester amide)s incorporating 2,5-furandicarboxylic acid, which relates to the chemical structure . This research contributes to the development of new materials with potential applications in biodegradable plastics and other materials science fields (Wilsens et al., 2014).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

properties

IUPAC Name |

5-bromo-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2O4/c1-11-3-5-16-14(9-11)23(2)20(25)13-10-12(4-6-15(13)26-16)22-19(24)17-7-8-18(21)27-17/h3-10H,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPONBUZHSRVGFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(O4)Br)C(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

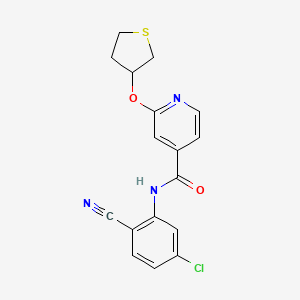

![4-[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2970711.png)

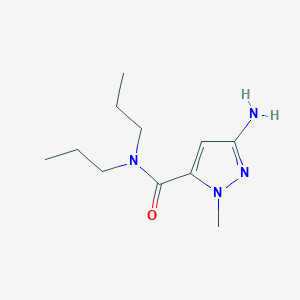

![6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide](/img/structure/B2970714.png)

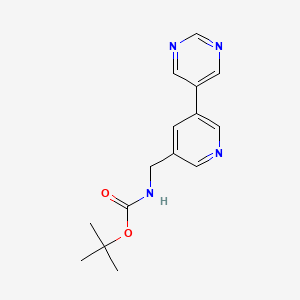

![3-(4-Chlorobenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2970716.png)

![(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2970719.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea](/img/structure/B2970724.png)